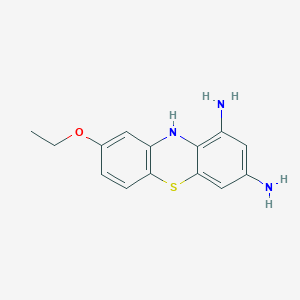
8-Ethoxy-10H-phenothiazine-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-10H-phenothiazine-1,3-diamine is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds that have been extensively studied for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethoxy group and two amine groups attached to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-10H-phenothiazine-1,3-diamine typically involves the introduction of an ethoxy group and amine groups to the phenothiazine core. One common method involves the reaction of 8-ethoxyphenothiazine with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethoxy-10H-phenothiazine-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The ethoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenothiazine core.
Aplicaciones Científicas De Investigación
8-Ethoxy-10H-phenothiazine-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic effects in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-10H-phenothiazine-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Phenothiazine: The parent compound of the phenothiazine family.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Comparison: 8-Ethoxy-10H-phenothiazine-1,3-diamine is unique due to the presence of the ethoxy group and two amine groups, which confer distinct chemical and biological properties. Compared to other phenothiazine derivatives, this compound may exhibit different reactivity and therapeutic potential, making it a valuable subject of study in various fields.
Propiedades
Número CAS |
63596-71-4 |
|---|---|
Fórmula molecular |
C14H15N3OS |
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
8-ethoxy-10H-phenothiazine-1,3-diamine |
InChI |
InChI=1S/C14H15N3OS/c1-2-18-9-3-4-12-11(7-9)17-14-10(16)5-8(15)6-13(14)19-12/h3-7,17H,2,15-16H2,1H3 |
Clave InChI |
WVIDQFSJPCTVAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


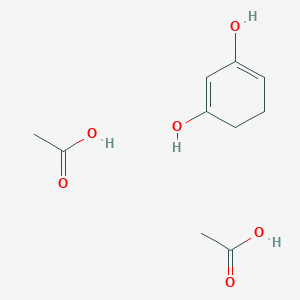
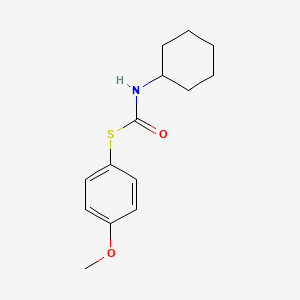

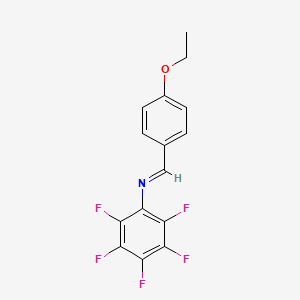

![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
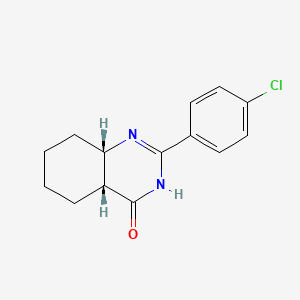
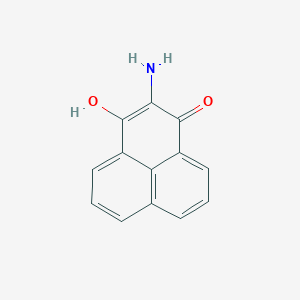
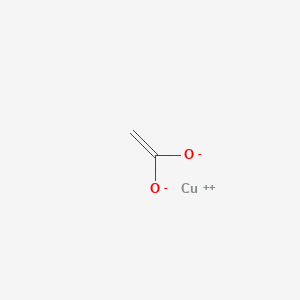

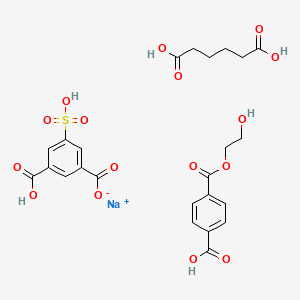
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


